molecular formula C15H11BrO2 B381971 AChE-IN-64

AChE-IN-64

Cat. No.: B381971
M. Wt: 303.15g/mol
InChI Key: RJIFZRQOWIRRNC-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Bromo-4-hydroxychalcone is a derivative of chalcone, a class of organic compounds known for their diverse biological activities. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. They are biosynthesized via the shikimate pathway and are known for their potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties .

Preparation Methods

The synthesis of 4’-Bromo-4-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol with a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

4’-Bromo-4-hydroxychalcone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using reagents like sodium iodide in acetone.

    Cyclization: Chalcones can undergo cyclization reactions to form flavonoids or other heterocyclic compounds under acidic or basic conditions.

Scientific Research Applications

4’-Bromo-4-hydroxychalcone has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-4-hydroxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis. The compound also interacts with enzymes such as α-glucosidase, affecting metabolic pathways .

Comparison with Similar Compounds

4’-Bromo-4-hydroxychalcone can be compared with other chalcone derivatives such as:

These comparisons highlight the uniqueness of 4’-Bromo-4-hydroxychalcone in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+

InChI Key

RJIFZRQOWIRRNC-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)O

SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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